rac-(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid
Description
Structure and Synthesis
The compound rac-(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid features a bicyclo[3.2.0]heptane core with a carboxylic acid group at position 6 and an Fmoc-protected amine at position 3 . Its synthesis typically involves photocycloaddition strategies, as described by Petz and Wanner (2013), where maleic anhydride reacts with N-protected 3-pyrroline to form the bicyclic scaffold . The Fmoc group is introduced to protect the amine during solid-phase peptide synthesis (SPPS), a common application for such derivatives .
Properties
CAS No. |
2138024-95-8 |
|---|---|
Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 |
Purity |
95 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Purity : ≥95% (as reported by Enamine Ltd) .
- Molecular Formula: C22H21NO4, with a molecular weight of 363.41 g/mol .
- Applications : Used as a chiral building block in medicinal chemistry, particularly for constrained peptide analogs and enzyme inhibitors .
Structural Analogs in the Azabicyclo Family
Table 1: Key Structural and Functional Differences
Functional and Stability Comparisons
Bicyclic Core Influence
- Ring Size and Rigidity: The [3.2.0]heptane system (target compound) provides moderate conformational rigidity, balancing stability and reactivity for enzyme binding . The [2.2.1]heptane derivative introduces a fused norbornane-like structure, which may improve steric shielding of functional groups .
Protecting Group Effects
- Fmoc vs. Boc :
Stability to Enzymatic Degradation
While direct data on the target compound’s enzymatic stability are lacking, studies on structurally related carbapenems (e.g., DHC, HHC) highlight that bicyclic systems with larger rings ([3.2.0] vs. [3.1.0]) exhibit higher resistance to renal dehydropeptidase-I (DHP-I) hydrolysis . This suggests the [3.2.0]heptane scaffold may offer advantages in drug design for metabolic stability.
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